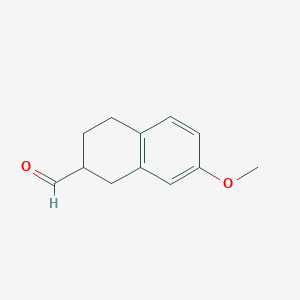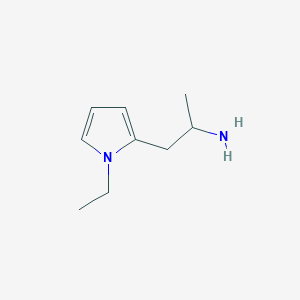
1-(1-ethyl-1H-pyrrol-2-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-ethyl-1H-pyrrol-2-yl)propan-2-amine is a chemical compound that belongs to the class of pyrrole derivatives Pyrrole is a five-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-1H-pyrrol-2-yl)propan-2-amine can be achieved through several synthetic routes. One common method involves the alkylation of pyrrole with an appropriate alkyl halide, followed by amination. The reaction conditions typically include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrole, making it more nucleophilic. The alkyl halide is then added to the reaction mixture, resulting in the formation of the alkylated pyrrole. Subsequent amination can be carried out using ammonia or an amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Catalysts may also be employed to enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-1H-pyrrol-2-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are usually performed in anhydrous solvents to prevent side reactions.
Substitution: Substitution reactions often involve the use of electrophiles such as alkyl halides or acyl chlorides. Catalysts like Lewis acids (e.g., aluminum chloride) may be employed to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce pyrrolidine derivatives. Substitution reactions can result in a variety of functionalized pyrrole compounds.
Scientific Research Applications
1-(1-ethyl-1H-pyrrol-2-yl)propan-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of materials with specific properties, such as conductive polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-pyrrol-2-yl)propan-2-amine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(1H-pyrrol-2-yl)propan-2-amine: Lacks the ethyl group, which may affect its chemical and biological properties.
1-(1-methyl-1H-pyrrol-2-yl)propan-2-amine:
1-(1-ethyl-1H-pyrrol-2-yl)butan-2-amine: Has a longer alkyl chain, which can influence its solubility and interaction with biological targets.
Uniqueness
1-(1-ethyl-1H-pyrrol-2-yl)propan-2-amine is unique due to its specific structural features, such as the presence of an ethyl group and a propan-2-amine moiety
Properties
Molecular Formula |
C9H16N2 |
|---|---|
Molecular Weight |
152.24 g/mol |
IUPAC Name |
1-(1-ethylpyrrol-2-yl)propan-2-amine |
InChI |
InChI=1S/C9H16N2/c1-3-11-6-4-5-9(11)7-8(2)10/h4-6,8H,3,7,10H2,1-2H3 |
InChI Key |
XVGCECJWBODENH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC=C1CC(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


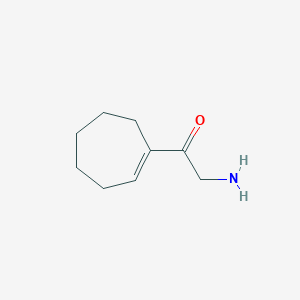

![3-Methoxy-5-[(propan-2-yloxy)methyl]aniline](/img/structure/B13203645.png)


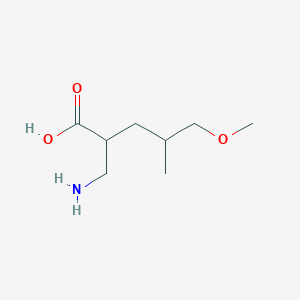
![methyl N-[(4-aminocyclohexyl)methyl]carbamate](/img/structure/B13203652.png)
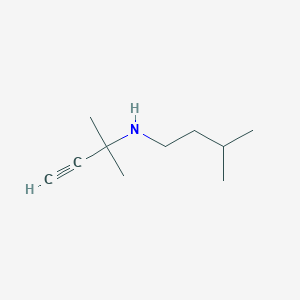
![Methyl spiro[azetidine-3,2'-bicyclo[3.1.0]hexane]-2-carboxylate](/img/structure/B13203667.png)
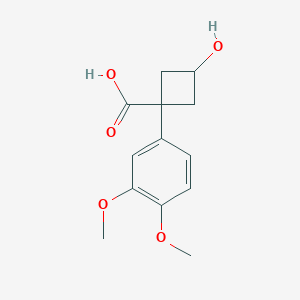
![Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13203692.png)


